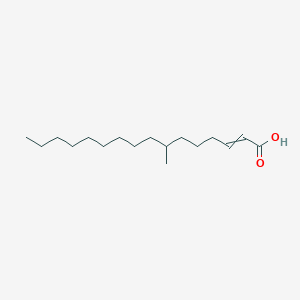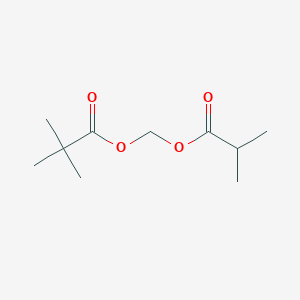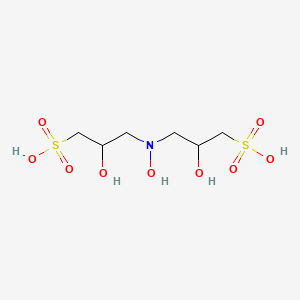
Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)- is a chiral compound with significant importance in the field of organic chemistry. This compound is known for its unique structure, which includes a cyclopentane ring substituted with an aminomethyl group and three methyl groups. The specific stereochemistry of this compound, denoted by (1R,3S), indicates the spatial arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)- involves several synthetic steps. One common method includes the use of chiral carboxylic acids and azanol to form an amide, followed by a chiral Diels-Alder reaction. The product is then subjected to oxidation, reduction, and deprotection reactions to yield the target compound . Another method involves the use of N-acyl hydroxylamine compounds as chiral sources, which undergo asymmetric cycloaddition with cyclopentadiene to construct the chiral centers .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry. The raw materials used are readily available, and the process is designed to be cost-effective and scalable for commercial production .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity .
Wissenschaftliche Forschungsanwendungen
Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and advanced materials
Wirkmechanismus
The mechanism of action of Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)- involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3R)-
- Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1S,3S)-
- Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1S,3R)-
Uniqueness
The (1R,3S) stereochemistry of Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl- distinguishes it from its stereoisomers. This specific arrangement of atoms imparts unique chemical and biological properties, making it particularly valuable in research and industrial applications. Its ability to interact selectively with molecular targets sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
156767-18-9 |
|---|---|
Molekularformel |
C10H21NO |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
[(1R,3S)-3-(aminomethyl)-1,2,2-trimethylcyclopentyl]methanol |
InChI |
InChI=1S/C10H21NO/c1-9(2)8(6-11)4-5-10(9,3)7-12/h8,12H,4-7,11H2,1-3H3/t8-,10+/m1/s1 |
InChI-Schlüssel |
PUCMHUJJNLSQNC-SCZZXKLOSA-N |
Isomerische SMILES |
C[C@]1(CC[C@@H](C1(C)C)CN)CO |
Kanonische SMILES |
CC1(C(CCC1(C)CO)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)


![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)



dimethylsilane](/img/structure/B14280037.png)

![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)
